イソブチルキサントゲン酸ナトリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

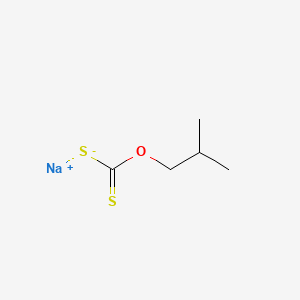

Sodium O-isobutyl dithiocarbonate is an organosulfur compound . It is also known as Sodium Isobutyl Xanthate (SIBX) and has the molecular formula C5H9NaOS2 .

Synthesis Analysis

Dithiocarbamates, such as Sodium O-isobutyl dithiocarbonate, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) . The synthesis is now carried out in a ‘greener’ way by using dithiocarbamate for its synthesis .Molecular Structure Analysis

The molecular weight of Sodium O-isobutyl dithiocarbonate is 172.24400 . The molecular formula is C5H9NaOS2 .Physical And Chemical Properties Analysis

Sodium O-isobutyl dithiocarbonate is a slight yellow or Kelly free-flowing powder or pellet with a strong odor . It is soluble in water .科学的研究の応用

鉱石処理における浮選剤

イソブチルキサントゲン酸ナトリウム (SIBX) は、非鉄金属硫化鉱石処理において浮選剤として広く使用されています。特に、銅、鉛、亜鉛硫化鉱石、およびその他の貴金属の浮選に効果的です。 この化合物はコレクターとして作用し、これは望ましい鉱石粒子に選択的に結合し、浮選プロセス中に非価値のある物質から分離することを可能にする .

炭酸塩銅鉱石浮選におけるコレクター

研究では、SIBXの炭酸塩銅鉱石のフロート選鉱における有効性を特に評価しています。このタイプの鉱石は、その複雑な鉱物学と浮選性能に影響を与える可能性のある炭酸塩の存在のために、独自の課題を提示します。 SIBXは、これらの鉱石からの銅の回収率と品位を向上させる可能性を示しています .

黄鉄鉱浮選における成分

SIBXは、黄鉄鉱浮選における役割について、しばしばジチオカルバメート(DTC)やジイソブチルジチオリン酸ナトリウム(DTP)などの他の化合物と組み合わせて研究されてきました。 これらの研究では、SIBXを含む混合物は浮選性能を向上させることが判明しており、黄鉄鉱鉱石処理の最適化における潜在的な使用を示唆しています .

合成研究

SIBX自体の合成は、研究の分野であり、相間移動触媒の種類、投与量、反応時間などの要因を最適化して、SIBXの収率と品質を向上させることに重点を置いています。 この研究は、化合物の工業生産と応用に影響を与えます .

作用機序

Target of Action

Sodium Isobutyl Xanthate, also known as Iso-butyl xanthate, II or Sodium O-isobutyl dithiocarbonate, primarily targets sulphide minerals . It is used as a flotation reagent in the mining industry for the extraction of minerals such as copper, lead, and zinc . The compound’s effectiveness as a collector of sulphide ores is attributed to its unique structure .

Mode of Action

The mode of action of Sodium Isobutyl Xanthate involves its interaction with the sulphide mineral targets. It works by adsorbing onto the sulphide mineral surface and forming insoluble metal xanthates, which are highly hydrophobic . This hydrophobicity allows the mineral particles to attach to air bubbles and rise to the surface in a froth flotation process . The compound’s effectiveness in this process is determined by factors such as dosage and the particle size range of the minerals .

Biochemical Pathways

The biochemical pathways affected by Sodium Isobutyl Xanthate involve the conversion of hydrophilic mineral surfaces to hydrophobic ones. This is achieved through the formation of insoluble metal xanthates on the mineral surface . The compound’s interaction with its targets leads to changes in the surface properties of the minerals, enabling them to attach to air bubbles and be separated from the ore .

Result of Action

The result of Sodium Isobutyl Xanthate’s action is the successful separation of valuable minerals from ores. By rendering the mineral surfaces hydrophobic, the compound allows for the efficient recovery of minerals through froth flotation . The compound has been shown to achieve high recovery rates for various minerals at different dosages .

Action Environment

The action of Sodium Isobutyl Xanthate is influenced by environmental factors such as pH and temperature . The compound is known to be unstable under acidic and alkaline conditions, with its decomposition rate increasing with temperature and decreasing pH . Furthermore, the compound’s effectiveness in mineral extraction can be affected by the physical properties of the minerals, such as their particle size .

Safety and Hazards

Sodium O-isobutyl dithiocarbonate is highly flammable . It is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated inhalation exposure .

生化学分析

Biochemical Properties

Sodium O-isobutyl dithiocarbonate plays a significant role in biochemical reactions, particularly in the context of its interactions with metal ions. It acts as a chelating agent, forming stable complexes with transition metals such as copper, lead, and zinc . These interactions are crucial in various industrial applications, including mineral flotation and metal recovery processes. The compound’s ability to bind with metal ions is attributed to the presence of sulfur atoms in its structure, which have a high affinity for metal cations .

Cellular Effects

The effects of Sodium O-isobutyl dithiocarbonate on cellular processes are primarily related to its interactions with metal ions. In cells, this compound can influence metal homeostasis by binding to metal ions and altering their availability for cellular functions . This can impact various cellular processes, including enzyme activity, gene expression, and cell signaling pathways. For example, the binding of Sodium O-isobutyl dithiocarbonate to copper ions can inhibit the activity of copper-dependent enzymes, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, Sodium O-isobutyl dithiocarbonate exerts its effects through the formation of metal complexes. The compound’s sulfur atoms coordinate with metal ions, forming stable chelates that can inhibit or activate specific enzymes . This chelation process can lead to enzyme inhibition by blocking the active sites of metalloenzymes or altering their conformation . Additionally, the binding of Sodium O-isobutyl dithiocarbonate to metal ions can affect the expression of genes involved in metal homeostasis and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium O-isobutyl dithiocarbonate can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the environment, leading to its decomposition and the release of carbon disulfide . This degradation process can impact the long-term effects of the compound on cellular functions, as the availability of the active chelating agent decreases over time . In in vitro and in vivo studies, the stability of Sodium O-isobutyl dithiocarbonate is a critical factor in determining its efficacy and potential long-term effects .

Dosage Effects in Animal Models

The effects of Sodium O-isobutyl dithiocarbonate in animal models vary with different dosages. At low doses, the compound can effectively chelate metal ions and modulate their availability for biological processes . At high doses, Sodium O-isobutyl dithiocarbonate can exhibit toxic effects, including damage to organs and tissues due to the release of carbon disulfide during its degradation . Studies have shown that the compound can cause reproductive toxicity and other adverse effects at elevated dosages .

Metabolic Pathways

Sodium O-isobutyl dithiocarbonate is involved in metabolic pathways related to its chelation of metal ions. The compound can interact with enzymes and cofactors involved in metal metabolism, affecting the flux of metal ions within cells . For example, the chelation of copper ions by Sodium O-isobutyl dithiocarbonate can impact the activity of copper-dependent enzymes and alter the levels of copper-containing metabolites . Additionally, the degradation of the compound can lead to the formation of carbon disulfide, which can further influence metabolic processes .

Transport and Distribution

Within cells and tissues, Sodium O-isobutyl dithiocarbonate is transported and distributed based on its interactions with metal ions and transport proteins . The compound can bind to metal transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . The distribution of Sodium O-isobutyl dithiocarbonate is influenced by factors such as pH, temperature, and the presence of other metal ions .

Subcellular Localization

The subcellular localization of Sodium O-isobutyl dithiocarbonate is determined by its interactions with metal ions and cellular compartments . The compound can be directed to specific organelles, such as the mitochondria or lysosomes, where it can exert its chelating effects . Post-translational modifications and targeting signals can also influence the localization of Sodium O-isobutyl dithiocarbonate within cells . The presence of metal ions and the cellular environment play a crucial role in determining the compound’s subcellular distribution and activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium O-isobutyl dithiocarbonate can be achieved through the reaction of carbon disulfide with sodium isobutyl mercaptide.", "Starting Materials": [ "Carbon disulfide", "Sodium isobutyl mercaptide" ], "Reaction": [ "Add carbon disulfide dropwise to a solution of sodium isobutyl mercaptide in anhydrous ethanol under stirring.", "Maintain the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with ethanol.", "Dry the product under vacuum to obtain Sodium O-isobutyl dithiocarbonate." ] } | |

CAS番号 |

25306-75-6 |

分子式 |

C5H10NaOS2 |

分子量 |

173.3 g/mol |

IUPAC名 |

sodium;2-methylpropoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.Na/c1-4(2)3-6-5(7)8;/h4H,3H2,1-2H3,(H,7,8); |

InChIキー |

VEXIJLUQHUGSOH-UHFFFAOYSA-N |

SMILES |

CC(C)COC(=S)[S-].[Na+] |

正規SMILES |

CC(C)COC(=S)S.[Na] |

関連するCAS |

6791-12-4 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

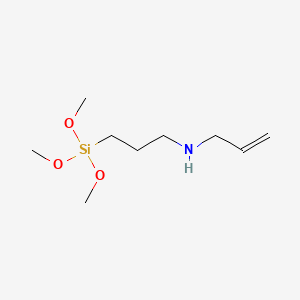

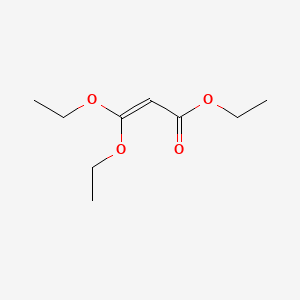

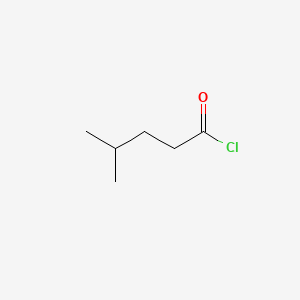

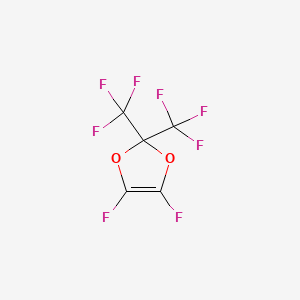

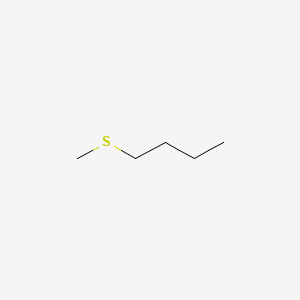

Feasible Synthetic Routes

Q & A

A: SIBX functions by selectively adsorbing onto the surface of sulfide minerals like chalcopyrite, galena, and sphalerite. [, , , , , , , , ] This adsorption occurs due to the strong affinity of the dithiocarbonate group (-C(=S)S-) for metal cations present on the mineral surface, rendering the mineral hydrophobic. [, , , , ] Air bubbles introduced into the flotation pulp then attach to the hydrophobized minerals, carrying them to the surface for collection as a concentrate. [, , , , , , , ]

A: Yes, the flotation performance of SIBX can be significantly influenced by the presence of other reagents. For instance, studies have shown that the use of copper sulfate as an activator can negatively impact the recovery of platinum group minerals (PGMs) when SIBX is used as the collector. [] Additionally, the presence of tetrathionate ions, often found in recycled process waters, can react with and consume SIBX, potentially affecting its dosage and flotation efficiency. []

ANone: The molecular formula of SIBX is C5H9OS2Na, and its molecular weight is 176.25 g/mol.

A: Various spectroscopic techniques have been employed to characterize SIBX, including infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and X-ray photoelectron spectroscopy (XPS). [, , ] IR spectroscopy helps identify functional groups, NMR provides insights into the compound's structure, and XPS examines the elemental composition and chemical states of the adsorbed SIBX on mineral surfaces.

A: The effectiveness of SIBX can be influenced by the pH of the flotation pulp. Research suggests that SIBX might exhibit optimal performance within a specific pH range, and its collecting ability could be altered at extremely acidic or alkaline conditions. [] It's crucial to optimize the pH for each specific flotation system to ensure maximum recovery and selectivity.

A: Yes, several alternatives to SIBX exist, including other xanthates, dithiophosphates, and thionocarbamates. [, , ] The choice of collector often depends on the specific minerals being targeted, the ore composition, and desired flotation selectivity. For instance, dithiophosphates have been explored for their potential to enhance copper recovery from a new copper ore deposit in Norway. []

A: The widespread use of SIBX in froth flotation raises concerns about its potential environmental impact. Xanthates, including SIBX, are known to release carbon disulfide (CS2) during their usage, contributing to air pollution. [] Additionally, residual xanthates in wastewater streams can pose risks to aquatic ecosystems.

A: Researchers are actively exploring strategies to minimize the environmental footprint of SIBX. One approach involves developing alternative collectors with potentially less harmful degradation products. [] Another area of focus is improving the treatment of xanthate-containing wastewater. For instance, flocculation processes using aluminum sulfate (Al2(SO4)3) have shown promise in effectively removing SIBX from wastewater. []

A: Effective SIBX research relies on a combination of experimental techniques and computational tools. Key experimental techniques include microflotation tests, zeta potential measurements, adsorption studies, and surface analysis methods like FTIR and XPS. [, , , ] These techniques provide valuable insights into SIBX's interaction with mineral surfaces and its behavior in flotation systems. On the computational front, density functional theory (DFT) calculations have emerged as a powerful tool to elucidate the adsorption mechanisms of SIBX and its structural analogs on mineral surfaces. []

A: The development and widespread adoption of xanthates, including SIBX, as flotation collectors marked a significant milestone in mineral processing. Early research focused on understanding the fundamental interactions between xanthates and sulfide minerals, paving the way for optimizing flotation processes. [, ] More recent research efforts have explored the use of modified xanthate structures, such as S-benzoyl O-isobutyl xanthate (BIBX), to enhance flotation selectivity for specific minerals like chalcopyrite. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。